molecular formula C34H50N2O15S B1233501 Morphine sulfate pentahydrate CAS No. 6211-15-0

Morphine sulfate pentahydrate

Cat. No. B1233501
CAS RN: 6211-15-0
M. Wt: 758.8 g/mol
InChI Key: GRVOTVYEFDAHCL-RTSZDRIGSA-N
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Description

Morphine sulfate pentahydrate is a form of morphine, an opioid pain-relieving medication . It is used to treat moderate to severe pain when alternative pain relief medicines are not effective or not tolerated . It works by changing the way the brain and nervous system respond to pain; it does this by binding to the mu-opioid receptors within the central nervous system (CNS) and the peripheral nervous system (PNS) .


Synthesis Analysis

The synthesis of Morphine sulfate pentahydrate has been studied combining experimental and theoretical approaches . The study involved a Fourier Transform infrared spectroscopic (FT IR) study of the compound with the attenuated total reflection (ATR) technique .


Molecular Structure Analysis

The molecular structure of Morphine sulfate pentahydrate has been analyzed using meta hybrid density functional theory (DFT) approach with the M06-2X exchange-correlation functional, using 6-311G (dip) basis set . The study explored the potential energy surfaces (PES) of the systems in detail, paying particular attention to the intramolecular torsional flexibility .


Chemical Reactions Analysis

The chemical reactions of Morphine sulfate pentahydrate have been studied, with experimental data suggesting the presence of hydrogen sulfate anionic species in the investigated solid phase .


Physical And Chemical Properties Analysis

Morphine and its hydrated form, C17H19NO3.H2O, are not very soluble in water or lipids . In five litres of water, only around one gram of morphine can be dissolved . Morphine can cross the blood-brain barrier but due to its poor lipid solubility along with its rapid conjugation with glucaronic acid, it does not cross this barrier easily .

Scientific Research Applications

Pharmaceutical Analysis

Morphine sulfate pentahydrate is extensively used in pharmaceutical analysis. Its characterization is crucial for quality control and ensuring the efficacy of morphine-based medications .

Thermal Analysis

The compound’s thermal properties are analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide insights into its stability and decomposition patterns, which are vital for the development of safe and stable pharmaceutical formulations .

Pattern Recognition in Forensics

In forensic science, pattern recognition techniques are applied to differentiate morphine derivatives, including morphine sulfate pentahydrate. This is important for the authentication of pharmaceutical substances and detecting falsification .

Clinical Pharmacokinetics

Research into the pharmacokinetics of morphine sulfate pentahydrate involves studying its metabolism and the formation of glucuronide metabolites. Understanding these processes is key to optimizing dosing regimens for pain management in both healthy subjects and cancer patients .

Reference Standards

Morphine sulfate pentahydrate serves as a reference standard in various pharmacopeial tests. It is used to calibrate instruments and validate methods in pharmaceutical testing, ensuring that products meet the required standards .

Vibrational Spectroscopy Modeling

The compound’s vibrational spectroscopic properties are modeled to understand its interactions at the molecular level. This research has implications for the design of new drugs and the improvement of existing ones .

Origin Differentiation

Advanced analytical methods are used to distinguish the origin of morphine sulfate pentahydrate samples. This is crucial for supply chain integrity and preventing the illegal distribution of narcotics .

Drug Formulation Development

Morphine sulfate pentahydrate is a key ingredient in the development of extended-release formulations. Studies focus on its release kinetics and how it interacts with other components in the formulation to provide sustained pain relief .

Mechanism of Action

Morphine sulfate pentahydrate acts as an agonist of the mu and kappa opioid receptors . It is relatively selective for the mu receptor, although it can interact with other opioid receptors at higher doses .

Safety and Hazards

Morphine sulfate pentahydrate poses risks of addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur . It is also contraindicated in patients with severe asthma or breathing problems, a blockage in the stomach or intestines, or a bowel obstruction called paralytic ileus .

Future Directions

The future directions of Morphine sulfate pentahydrate research could involve further studies of spectroscopic manifestations of morphine incorporation into specific drug dosage forms . Additionally, the development of an enhanced synthetic opioid rescue agent is a promising lead in the search for an improved treatment for opioid-induced respiratory depression .

properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H19NO3.H2O4S.5H2O/c2*1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4;;;;;/h2*2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4);5*1H2/t2*10-,11+,13-,16-,17-;;;;;;/m00....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVOTVYEFDAHCL-RTSZDRIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O.O.O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O.O.O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N2O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-27-2 (Parent)
Record name Morphine sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048914
Record name Morphine sulfate pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morphine sulfate

CAS RN

6211-15-0, 64-31-3
Record name Morphine sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morphine sulfate pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORPHINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P646A2J0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the critical material attributes of morphine sulfate pentahydrate that can impact the development of modified release tablets?

A1: The research paper [] highlights several critical material attributes of morphine sulfate pentahydrate that can influence the formulation of modified release tablets. These include:

  • Particle morphology: Morphine sulfate pentahydrate exhibits prismatic to rhomboid crystal forms with a tendency to agglomerate [].
  • Particle size distribution: The active substance shows a wide particle size distribution and high polydispersity, indicated by high SPAN values [].
  • Flowability: Morphine sulfate pentahydrate demonstrates poor flowability, which can pose challenges during pharmaceutical processing [].

Q2: How can Quality by Design (QbD) principles be applied to optimize the formulation of modified release morphine sulfate tablets?

A2: The research emphasizes the application of QbD principles for developing modified release morphine sulfate tablets []. This involves:

  • Defining a quality target product profile (QTPP): This involves establishing desired quality attributes of the final product, such as drug release profile and tablet characteristics [].
  • Identifying critical quality attributes (CQAs): Based on the QTPP and prior knowledge, key quality attributes like drug release rate and tablet hardness are defined [].
  • Determining critical material attributes (CMAs) and critical process parameters (CPPs): These are identified through risk assessment tools like Failure Mode Effects Analysis (FMEA) to understand their impact on CQAs [].
  • Designing experiments and establishing a design space: Systematic experimentation using design of experiments (DOE) helps define the acceptable ranges for CMAs and CPPs to consistently achieve the desired QTPP [].

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